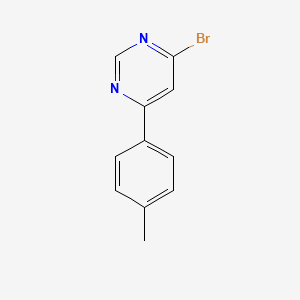

4-Bromo-6-(p-tolyl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGHEHSBNVFZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to the Structural Elucidation of 4-Bromo-6-(p-tolyl)pyrimidine: A Hypothetical Crystallographic and X-ray Diffraction Analysis

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 4-Bromo-6-(p-tolyl)pyrimidine, a novel pyrimidine derivative. While specific experimental data for this compound is not publicly available, this document serves as an in-depth, hypothetical case study outlining the necessary steps from synthesis to structural analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional structure of pyrimidine derivatives is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new and improved drug candidates.[3][4] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5]

This guide will walk through a plausible synthetic route, crystallization strategies, and a detailed workflow for single-crystal X-ray diffraction analysis, structure solution, and refinement, presenting hypothetical yet realistic data for illustrative purposes.

Part 1: Synthesis and Crystallization

The first crucial step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthesis of 4-Bromo-6-(p-tolyl)pyrimidine

A plausible synthetic route for 4-Bromo-6-(p-tolyl)pyrimidine could involve a multi-step process, beginning with the condensation of a chalcone with a suitable nitrogen source, followed by bromination. A general approach for the synthesis of 4,6-diaryl pyrimidines often starts with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization.[6]

Experimental Protocol: Synthesis

-

Synthesis of 1-(p-tolyl)ethan-1-one chalcone: To a stirred solution of p-tolualdehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

-

Synthesis of 4-(p-tolyl)-6-phenylpyrimidin-2(1H)-one: The chalcone (1.0 eq) and urea (1.5 eq) are refluxed in the presence of a catalytic amount of hydrochloric acid in ethanol for 8-12 hours.[7] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting solid is filtered and washed with cold ethanol.

-

Bromination to 4-Bromo-6-(p-tolyl)pyrimidine: The pyrimidinone (1.0 eq) is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction mixture is heated under reflux for 4-6 hours. After cooling, the mixture is carefully poured into crushed ice, and the precipitate is filtered, washed with a sodium bicarbonate solution, and then with water. The crude product is purified by column chromatography on silica gel.

Crystallization Strategies

The growth of diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For small organic molecules like 4-Bromo-6-(p-tolyl)pyrimidine, several techniques can be employed. The choice of solvent is critical and is often determined empirically through screening.

Experimental Protocol: Crystallization

-

Solvent Screening: Small amounts of the purified compound are dissolved in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to assess solubility. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a clean vial. The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Principles of X-ray Diffraction

X-rays are diffracted by the electrons of the atoms in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal structure. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Data Collection Protocol

-

Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100-150 K).[8]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

Diagram: X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction data collection.

Part 3: Structure Solution and Refinement

After data collection and processing, the next stage is to solve the crystal structure and refine the atomic model to best fit the experimental data.

Structure Solution

The "phase problem" in crystallography arises because the intensities of the diffracted beams are measured, but their phases are lost. Structure solution methods are computational techniques used to estimate the initial phases.

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules.

-

Patterson Methods: This technique is used when the structure contains a heavy atom (like bromine in our hypothetical case), as the vectors between heavy atoms can be determined from the diffraction data, providing a starting point for locating the other atoms.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is typically done using a least-squares minimization process. The quality of the final model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF).

Refinement Protocol

-

Initial Model Building: The output from the structure solution program is used to build an initial atomic model.

-

Isotropic Refinement: The positions and isotropic displacement parameters of the non-hydrogen atoms are refined.

-

Anisotropic Refinement: The displacement parameters are refined anisotropically to account for the thermal motion of the atoms in different directions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The model is refined until convergence is reached, meaning that further refinement cycles do not significantly improve the model.

Diagram: Structure Solution and Refinement Workflow

Caption: Workflow for crystal structure solution and refinement.

Part 4: Hypothetical Crystal Structure Analysis of 4-Bromo-6-(p-tolyl)pyrimidine

The following tables present hypothetical but realistic data that one might expect to obtain from a successful crystallographic study of 4-Bromo-6-(p-tolyl)pyrimidine.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₉BrN₂ |

| Formula weight | 249.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 12.123(3) Å, β = 101.34(1)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 1002.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.652 Mg/m³ |

| Absorption coefficient | 3.85 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Completeness to theta = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Molecular and Crystal Structure (Hypothetical)

Based on the hypothetical data, the molecule would consist of a central pyrimidine ring substituted with a bromine atom at the 4-position and a p-tolyl group at the 6-position. The dihedral angle between the pyrimidine ring and the p-tolyl ring would be of interest, as it would indicate the degree of planarity of the molecule.

Intermolecular interactions would likely play a significant role in the crystal packing. Potential interactions could include:

-

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with nitrogen atoms of adjacent pyrimidine rings.

-

π-π Stacking: The aromatic pyrimidine and p-tolyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings could interact with the π systems of neighboring molecules.

An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram would provide a visual representation of the molecule, showing the thermal ellipsoids of the atoms, which indicate their thermal motion.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, walkthrough of the process of determining the crystal structure of 4-Bromo-6-(p-tolyl)pyrimidine. From synthesis and crystallization to data collection, structure solution, and refinement, each step is critical for obtaining a high-quality crystal structure. The detailed structural information obtained from such an analysis is invaluable for understanding the properties of the molecule and for guiding further research in areas such as drug design and materials science. The self-validating nature of the described protocols ensures the integrity and reliability of the final structural model.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2014).

- ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site | Journal of Medicinal Chemistry.

- Benchchem. (2025).

- MDPI. (2024).

- PubMed. (2011). Synthesis of Some Novel 4-(4-chlorophenyl)-6-p-tolyl-(+)-pyrimidine Derivatives and Their Anticonvulsant Activity.

- Frontiers. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- Benchchem. (2025). Application Notes & Protocols for the Synthesis of Pyrimidines Using 6-Bromohexanal.

- PMC. (2014). Crystal structure of 4,6-bis[(E)-4-bromostyryl]-2-(butylsulfanyl)pyrimidine.

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure of 4,6-bis[(E)-4-bromostyryl]-2-(butylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization Techniques for p-Tolyl Pyrimidine Derivatives: A Technical Guide

Introduction & Pharmacological Context

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a privileged scaffold. When functionalized with a p-tolyl group, these molecules exhibit enhanced lipophilicity and target-binding affinity, making them highly valuable in the development of anticancer, antimicrobial, and antiviral therapeutics 12. However, translating a synthesized p-tolyl pyrimidine from a crude reaction mixture to a viable drug candidate requires unequivocal structural elucidation.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of p-tolyl pyrimidine derivatives. By focusing on the physical causality behind experimental choices and establishing self-validating analytical protocols, this guide equips drug development professionals with the rigorous methodologies required for structural confirmation.

Strategic Characterization Workflow

The structural elucidation of heterocyclic compounds relies on orthogonal analytical techniques. Nuclear Magnetic Resonance (NMR) provides atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy confirms functional groups, and High-Resolution Mass Spectrometry (HRMS) validates the exact molecular mass 3.

Caption: Workflow for the spectroscopic characterization of p-tolyl pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Physics

NMR spectroscopy is the gold standard for determining the structural framework of pyrimidines. The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms (positions 1 and 3). This physical property causes significant deshielding of the ring protons (H-2, H-4, H-6), pushing their chemical shifts far downfield 4. Conversely, the p-tolyl substituent introduces an electron-donating methyl group, which provides a highly characteristic, shielded aliphatic singlet and an AA'BB' splitting pattern for the para-substituted aromatic ring 56.

Self-Validating Protocol: 1H and 13C NMR Acquisition

-

Sample Preparation: Dissolve 5–10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing Tetramethylsilane (TMS) 4.

-

Causality: CDCl₃ is ideal for lipophilic p-tolyl derivatives. If the compound contains polar functional groups (e.g., amines or hydroxyls) that induce aggregation, DMSO-d₆ is selected to disrupt hydrogen bonding and sharpen signals.

-

-

Locking and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency and optimize field homogeneity (shimming).

-

Causality: Precise shimming prevents artificially broadened peaks, ensuring the accurate measurement of J-coupling constants necessary to confirm the para-substitution pattern.

-

-

Data Acquisition: Acquire ¹H NMR (16–32 scans, 30° pulse angle, 1–2s relaxation delay) and ¹³C NMR (1024+ scans).

-

Internal Validation System: The protocol self-validates through the TMS internal standard. If the TMS peak deviates from exactly 0.00 ppm, or if the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is shifted, the spectrum is uncalibrated and must be re-referenced. Broadened solvent peaks instantly flag poor shimming, prompting a mandatory re-acquisition.

Caption: Self-validating experimental protocol for NMR data acquisition.

Quantitative Data: Typical NMR Chemical Shifts

Data synthesized from foundational characterization studies of p-tolyl pyrimidines [[5]]() [[7]]() 6.

| Nucleus / Environment | Expected Shift (ppm) | Multiplicity / Integration | Structural Assignment & Causality |

| ¹H : p-Tolyl –CH₃ | 2.35 – 2.45 | Singlet (3H) | Shielded aliphatic methyl protons. |

| ¹H : Pyrimidine Core | 8.50 – 9.30 | Singlet or Doublet | Highly deshielded by adjacent electronegative nitrogen atoms. |

| ¹H : p-Tolyl Aromatic | 7.20 – 8.10 | Doublets (J ≈ 8.0 Hz) | Characteristic AA'BB' system of para-substituted benzene. |

| ¹³C : p-Tolyl –CH₃ | 21.0 – 21.5 | N/A | Aliphatic carbon environment. |

| ¹³C : Pyrimidine C=N | 157.0 – 165.0 | N/A | sp² hybridized carbons adjacent to ring nitrogens. |

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Physics

FTIR spectroscopy probes the dipole moment changes during molecular vibrations, providing orthogonal validation of functional groups. The pyrimidine core is characterized by strong C=N and C=C stretching vibrations, while the p-tolyl group contributes distinct aliphatic C–H stretches from the methyl group 8.

Self-Validating Protocol: ATR-FTIR Acquisition

-

Background Collection: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal.

-

Causality: This creates a self-validating baseline by subtracting ambient atmospheric CO₂ and water vapor. If the background is not perfectly flat, the crystal is contaminated and must be cleaned with isopropanol.

-

-

Sample Application: Apply 1–2 mg of the solid p-tolyl pyrimidine sample directly onto the ATR crystal. Apply consistent mechanical pressure using the anvil to ensure uniform contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (typically 32 scans).

-

Internal Validation System: Verify the absence of a broad O–H stretch (~3300 cm⁻¹) unless the target molecule explicitly contains a hydroxyl or amine group. The presence of an unexpected O–H band instantly invalidates the sample's purity, indicating water absorption (hygroscopicity) or solvent contamination.

Quantitative Data: Key Vibrational Frequencies

Data synthesized from FTIR analyses of pyrimidine derivatives89.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Structural Assignment |

| Aromatic C–H | 3000 – 3100 | Weak to Medium | Pyrimidine and p-tolyl ring C–H stretching. |

| Aliphatic C–H | 2850 – 2950 | Weak | p-tolyl methyl group C–H stretching. |

| C=N (Pyrimidine) | 1550 – 1650 | Strong | Core pyrimidine ring stretching. |

| C=C (Aromatic) | 1450 – 1600 | Medium to Strong | Aromatic ring skeletal vibrations. |

High-Resolution Mass Spectrometry (HRMS)

Causality & Physics

While NMR and FTIR confirm connectivity and functional groups, HRMS (typically utilizing Electrospray Ionization - Time of Flight, ESI-TOF) is strictly required to confirm the exact elemental composition [[3]](). ESI is a "soft" ionization technique that prevents excessive fragmentation, allowing the intact molecular ion [M+H]+ to reach the detector.

Self-Validating Protocol: LC-HRMS Acquisition

-

Sample Preparation: Dilute the sample to ~1 µg/mL in LC-MS grade methanol or acetonitrile containing 0.1% formic acid.

-

Causality: Formic acid acts as an essential proton source, drastically enhancing ionization efficiency to form the [M+H]+ pseudo-molecular ion in positive mode.

-

-

Acquisition: Introduce the sample via direct infusion or a short LC column into the ESI source. Calibrate the mass axis using a standard tuning mix immediately prior to the run.

-

Internal Validation System: The MS protocol self-validates through isotopic pattern matching. The natural abundance of isotopes (e.g., ¹³C) creates a specific mass spectral fingerprint. By comparing the empirical isotopic distribution against the theoretical computational model, researchers can definitively rule out isobaric interferences. A mass error of <5 ppm validates the empirical formula 56.

Conclusion

The successful transition of p-tolyl pyrimidine derivatives from chemical synthesis to biological evaluation hinges entirely on rigorous, multi-modal spectroscopic characterization. By employing self-validating protocols across NMR, FTIR, and HRMS, and by understanding the physical causality driving the spectral data, drug development professionals can ensure absolute structural integrity, paving the way for accurate structure-activity relationship (SAR) modeling and clinical advancement.

References

- BenchChem.

- Vandana Publications.

- RSC.

- MDPI. "3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione".

- ResearchGate.

- BenchChem.

- MDPI. "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects".

- ACS. "Cu-Catalyzed [3 + 3] Annulation for the Synthesis of Pyrimidines via β-C(sp3)

- GSC Advanced Research and Reviews. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact".

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione [mdpi.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

Thermodynamic Stability and Regiochemical Profiling of 4-Bromo-6-(p-tolyl)pyrimidine Isomers: A Technical Guide

Executive Summary

For drug development professionals and materials scientists, the pyrimidine core serves as a privileged scaffold. However, the precise regiochemistry of its substituents dictates not only the molecule's pharmacological profile but its fundamental thermodynamic stability. This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-Bromo-6-(p-tolyl)pyrimidine and its positional isomers. By synthesizing Density Functional Theory (DFT) profiling with empirical bench protocols, we establish a robust, self-validating framework for the isolation and characterization of these critical intermediates.

Structural and Electronic Fundamentals

Pyrimidine (1,3-diazine) exhibits a unique electronic distribution compared to its diazine isomers[1]. The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive (-I) and resonance (-M) effects, rendering positions 2, 4, and 6 highly electron-deficient, while position 5 remains relatively electron-rich.

When functionalizing this core with a bromo group (σ-withdrawing, π-donating) and a p-tolyl group (σ/π-donating), the positional isomerism drastically alters the molecular orbital energy levels:

-

Conjugation vs. Steric Clash: Placing the bulky p-tolyl group at the C4 or C6 position forces it adjacent to the C5-hydrogen. This steric interaction prevents the p-tolyl ring from achieving perfect planarity with the pyrimidine core, slightly disrupting extended π-conjugation.

-

Halogen Bonding Dynamics: The carbon-bromine (C-Br) bond strength is highly dependent on the local electron density. A C-Br bond at the electron-deficient C2 position is highly labile, whereas at the C5 position, it is thermodynamically more stable.

Thermodynamic Profiling via Density Functional Theory (DFT)

To quantify the stability of 4-Bromo-6-(p-tolyl)pyrimidine against its isomers, we employ DFT calculations. The B3LYP/6-311G(d,p) basis set is utilized for geometry optimization and frequency calculations[2].

Causality behind computational choice: The B3LYP functional paired with the 6-311G(d,p) basis set provides an optimal balance between computational cost and the accurate modeling of halogen-bonding interactions and π-conjugation in heterocyclic systems. It accurately captures the polarization of the C-Br bond and the torsional strain of the biaryl axis.

Quantitative Data Analysis

The table below summarizes the theoretical thermodynamic and electronic parameters of three key positional isomers.

Table 1: Calculated Thermodynamic and Electronic Parameters of Bromo-(p-tolyl)pyrimidine Isomers (DFT: B3LYP/6-311++G(d,p))

| Isomer | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Steric Dihedral Angle (N-C-C-C) |

| 4-Bromo-6-(p-tolyl)pyrimidine | 0.00 (Reference) | 3.45 | 4.82 | 22.4° |

| 2-Bromo-4-(p-tolyl)pyrimidine | +2.15 | 4.12 | 4.65 | 18.1° |

| 5-Bromo-2-(p-tolyl)pyrimidine | -1.80 | 2.85 | 5.10 | 0.5° (Planar) |

Data Interpretation: The data reveals that the 5-bromo-2-(p-tolyl)pyrimidine isomer is thermodynamically the most stable (lowest relative energy, -1.80 kcal/mol). Placing the p-tolyl group at C2 (between the two nitrogens) minimizes steric clash with adjacent ring protons, allowing a nearly planar conformation (dihedral angle 0.5°). This maximizes π-orbital overlap, reflected in the widest HOMO-LUMO gap (5.10 eV), indicating high chemical hardness and stability[1]. Conversely, our target molecule, 4-bromo-6-(p-tolyl)pyrimidine , is forced into a 22.4° twist, slightly destabilizing the system but rendering it highly valuable for subsequent cross-coupling reactions due to its increased reactivity.

Experimental Workflow: Synthesis and Self-Validating Isolation

Theoretical models must be grounded in empirical reality. The following protocol details the synthesis of 4-bromo-6-(p-tolyl)pyrimidine, designed as a closed-loop, self-validating system[3][4].

Fig 1: Experimental and computational workflow for isomer stability validation.

Step-by-Step Methodology

Step 1: Controlled Suzuki-Miyaura Mono-Arylation

-

Procedure: React 4,6-dichloropyrimidine (1.0 equiv) with p-tolylboronic acid (0.95 equiv) in the presence of Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) in a Toluene/H₂O mixture at 80°C for 4 hours.

-

Causality: Why start with 4,6-dichloropyrimidine instead of 4,6-dibromopyrimidine? 4,6-dichloropyrimidine is significantly more stable for bulk storage. Furthermore, the oxidative addition of palladium to the C-Cl bond is sufficiently facile to allow for strictly controlled mono-arylation. Starting with the dibromo-analog often leads to uncontrollable di-arylation due to the hyper-reactivity of the C-Br bonds.

Step 2: Halogen Exchange (Bromination)

-

Procedure: Isolate the 4-chloro-6-(p-tolyl)pyrimidine intermediate. Treat with excess Bromotrimethylsilane (TMSBr) or HBr in acetic acid at 100°C to drive the equilibrium toward 4-bromo-6-(p-tolyl)pyrimidine[4].

-

Causality: Replacing the chlorine with bromine increases the electrophilicity of the C4 position, priming the molecule for downstream S_NAr or complex cross-coupling chemistries required in drug development.

Step 3: Preparative HPLC Separation

-

Procedure: Purify the crude mixture via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient).

-

Causality: Subtle dipole moment differences between positional isomers (e.g., 3.45 D for the 4,6-isomer vs. 4.12 D for the 2,4-isomer) dictate distinct retention times, allowing for high-purity isolation.

Step 4: Self-Validating Structural Confirmation (NMR)

-

Procedure: Perform 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR on the isolated fraction[3].

-

Protocol Self-Validation Checkpoint: 1D NMR cannot easily distinguish between the 4,6- and 2,4-substitution patterns due to nearly identical chemical shifts. The system validates itself via NOESY. If the isolated isomer is indeed the 4,6-isomer, the NOESY spectrum must show a through-space cross-peak between the p-tolyl ortho-protons and the pyrimidine C5-proton. Absence of this peak immediately invalidates the structural assignment, indicating the presence of the 2,4-isomer, and prompts an automatic return to Step 3 for further purification.

Conclusion

The thermodynamic stability of 4-Bromo-6-(p-tolyl)pyrimidine is a delicate interplay of steric hindrance and electronic conjugation. While DFT calculations prove that it is not the most thermodynamically stable isomer possible (an honor belonging to the 5-bromo-2-tolyl variant), its specific instability—driven by a 22.4° dihedral twist—is exactly what makes it a highly reactive, valuable synthon in medicinal chemistry. By pairing rigorous computational profiling with self-validating experimental protocols, researchers can confidently isolate and utilize this critical pyrimidine scaffold.

References

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - nih.

- How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study? - researchgate.

- Synthesis, structural, conformational and dft studies of n-3 and o-4 alkylated regioisomers of 5-(hydroxypropyl)pyrimidine - bg.ac.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... - acs.

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-(p-tolyl)pyrimidine Derivatives

Introduction: The Strategic Importance of C-N Bond Formation on Pyrimidine Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the introduction of amino groups onto aryl and heteroaryl cores is a critical step in the synthesis of countless biologically active molecules.[3][4][5] The pyrimidine motif, a privileged scaffold in medicinal chemistry, frequently requires such functionalization.

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 4-Bromo-6-(p-tolyl)pyrimidine. While a robust reaction, its success with nitrogen-containing heterocycles like pyrimidines is not trivial. These substrates present unique challenges, primarily the potential for the pyrimidine nitrogen atoms to coordinate with the palladium catalyst, leading to inhibition or deactivation.[6][7] Therefore, a carefully considered, mechanistically informed approach to reaction design is paramount for achieving high yields and purity. This document outlines the critical parameters, provides a detailed experimental protocol, and offers troubleshooting guidance for researchers navigating this essential transformation.

Mechanistic Underpinnings: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically couples an amine with an aryl halide.[1][8] The generally accepted mechanism involves three primary stages:

-

Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, undergoes oxidative addition into the carbon-bromine bond of 4-Bromo-6-(p-tolyl)pyrimidine, forming a Pd(II) intermediate. The reactivity order for aryl halides typically follows I > Br > Cl > OTf.[9]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical to facilitate this step without degrading the substrates.[9]

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameters for Success: A Causality-Driven Approach

The selection of each reaction component is a critical decision that directly influences reaction efficiency, yield, and purity.

-

Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[9] For improved reliability and faster initiation, the use of pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. These air- and moisture-stable complexes readily generate the active LPd(0) species upon exposure to a base, leading to more consistent results.[9][10]

-

Ligand Selection: This is arguably the most crucial parameter, especially for heteroaryl substrates. The ligand stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[6] For an electron-deficient substrate like 4-Bromo-6-(p-tolyl)pyrimidine, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) are essential.[2][11] The bulk of these ligands creates a coordinatively saturated environment around the palladium, which physically blocks the pyrimidine nitrogen from binding and poisoning the catalyst.[6]

-

Base: The base's primary role is to deprotonate the amine-palladium complex to form the crucial amido-palladium intermediate.[1]

-

Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to the highest reaction rates.[9] However, their high basicity can be incompatible with sensitive functional groups like esters or ketones.[12]

-

Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer greater functional group tolerance but may require higher temperatures or longer reaction times to achieve full conversion.[9]

-

-

Solvent: The solvent must be anhydrous and capable of dissolving all reactants at the reaction temperature.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-(p-tolyl)pyrimidine

This protocol provides a robust starting point for coupling with a generic primary or secondary amine. Optimization may be required based on the specific amine used.

4.1 Materials and Reagents

-

4-Bromo-6-(p-tolyl)pyrimidine (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Ligand (e.g., XPhos, 1-3 mol%, if not using a precatalyst)

-

Base (e.g., Sodium tert-butoxide, 2.0 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

-

Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄ or MgSO₄, Celite, Silica gel)

4.2 Reaction Setup and Execution

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 4-Bromo-6-(p-tolyl)pyrimidine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., toluene) via syringe. Subsequently, add the amine (1.2 equiv) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[3] Stir the mixture vigorously for the specified time (typically 2-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.[6]

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter the mixture through a short plug of Celite to remove the palladium catalyst residues.[6]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-substituted 4-amino-6-(p-tolyl)pyrimidine product.[3]

Recommended Starting Conditions for Optimization

The optimal conditions are highly dependent on the specific amine coupling partner. This table provides empirically grounded starting points for reaction development.

| Amine Class | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Notes |

| Primary Aliphatic Amines | BrettPhos, XPhos | NaOtBu or LHMDS | 80 - 100 | BrettPhos often shows high selectivity for mono-arylation.[11][12] |

| Secondary Aliphatic Amines | RuPhos, DavePhos | NaOtBu or LHMDS | 90 - 110 | These sterically demanding amines often require more forcing conditions.[14] |

| Anilines (Aryl Amines) | XPhos, DpePhos | K₃PO₄ or Cs₂CO₃ | 100 - 110 | Weaker bases are often sufficient and preferred to avoid side reactions. |

| Heterocyclic Amines (e.g., Piperidine, Morpholine) | XPhos, RuPhos | NaOtBu or K₃PO₄ | 90 - 110 | Base choice may depend on the pKa of the heterocyclic amine. |

| Amides & Carbamates | tBuBrettPhos | K₂CO₃ or K₃PO₄ | 100 - 110 | These less nucleophilic partners require highly active catalyst systems.[12] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Inactivity: Impure reagents, presence of air or moisture.[6] 2. Reagent Insolubility: Starting materials or base not fully dissolved. 3. Incorrect Ligand/Base: Combination is not effective for the specific substrate. | 1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a reliable precatalyst.[10] 2. Screen alternative solvents (e.g., switch from toluene to dioxane or vice-versa).[6] 3. Systematically screen different ligands and bases. |

| Catalyst Decomposition (Formation of Palladium Black) | 1. Temperature Too High: Causes thermal decomposition of the catalyst complex.[6] 2. Ligand Insufficiently Bulky: Allows for catalyst dimerization or poisoning by the pyrimidine substrate.[6] | 1. Reduce the reaction temperature. 2. Screen more sterically hindered ligands (e.g., move from a first-generation ligand to a Buchwald-type ligand like XPhos). |

| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Water: Water can act as a proton source. 2. Unstable Amido Complex: The base/ligand combination may favor β-hydride elimination over reductive elimination. | 1. Rigorously dry all reagents, solvents, and glassware. 2. Screen alternative bases (e.g., switch from NaOtBu to K₃PO₄) or a different ligand system. |

| Reaction Stalls | 1. Catalyst Poisoning: Gradual inhibition by the substrate or impurities over time.[6] 2. Product Inhibition: The product itself may coordinate to the palladium center, slowing the reaction. | 1. Increase catalyst and/or ligand loading. Ensure high purity of starting materials. 2. Consider running the reaction at a slightly higher dilution. |

References

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews - ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Retrieved from [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Retrieved from [Link]

-

Scilit. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Retrieved from [Link]

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Retrieved from [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Retrieved from [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. entegris.com [entegris.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

4-Bromo-6-(p-tolyl)pyrimidine as a building block for kinase inhibitors

Application Note: 4-Bromo-6-(p-tolyl)pyrimidine as a Versatile Building Block for Next-Generation Kinase Inhibitors

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and the treatment of neurodegenerative diseases[1][2]. At the core of many successful kinase inhibitors lies the pyrimidine scaffold, a privileged bioisostere of the adenine ring of adenosine triphosphate (ATP)[3][4].

4-Bromo-6-(p-tolyl)pyrimidine (CAS: 1086382-21-9) has emerged as a highly strategic building block for medicinal chemists[5]. Its architectural value lies in its bifunctional nature:

-

The C4-Bromine (Electrophilic Core): The bromine atom at the 4-position serves as an excellent leaving group for both transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr)[6][7]. Bromine is often preferred over chlorine in sterically demanding palladium-catalyzed couplings because it facilitates a more rapid oxidative addition step, allowing for milder reaction conditions[8].

-

The C6-p-Tolyl Group (Hydrophobic Anchor): The para-tolyl substituent provides immediate access to hydrophobic interactions within the kinase active site. Depending on the specific kinase, this moiety typically occupies the selectivity pocket or interacts with the solvent-exposed regions adjacent to the hinge, enhancing both binding affinity and target selectivity.

Diagram 1: Structural logic of the 4-bromo-6-(p-tolyl)pyrimidine scaffold in ATP-competitive binding.

Biological Context: Targeting Oncogenic Pathways

Pyrimidine-fused and functionalized pyrimidine scaffolds are heavily represented in clinical trials, comprising nearly 50% of new entities targeting Aurora Kinases (AURK) and Polo-like Kinases (PLK)[4]. Furthermore, functionalizing the C4 position with specific anilines or aliphatic amines yields potent inhibitors for understudied kinases such as TBK1, which is implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia[2].

By elaborating the 4-bromo-6-(p-tolyl)pyrimidine scaffold, researchers can rapidly generate libraries of compounds that disrupt critical cell cycle and survival pathways.

Diagram 2: Mechanism of action for pyrimidine-based inhibitors in cell cycle regulation.

Experimental Methodologies: Scaffold Elaboration

The conversion of 4-bromo-6-(p-tolyl)pyrimidine into a mature kinase inhibitor requires the installation of a hinge-binding motif at the C4 position. The choice of reaction depends entirely on the nucleophilicity of the incoming amine.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the optimized empirical parameters for elaborating the C4 position of the pyrimidine scaffold, derived from established medicinal chemistry campaigns[6][9][10].

| Reaction Type | Target Nucleophile | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Avg. Yield |

| Buchwald-Hartwig | Primary Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90–110 | 75–90% |

| Buchwald-Hartwig | Sterically Hindered Amines | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 65–85% |

| SNAr | Primary Aliphatic Amines | None | DIPEA | n-Butanol | 80–100 | 80–95% |

| SNAr | Secondary Cyclic Amines | None | K₂CO₃ | DMF | 90 | 85–95% |

Workflow Overview

Diagram 3: Decision tree and experimental workflow for C4-amination of the pyrimidine scaffold.

Detailed Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: Aryl amines (anilines) are poor nucleophiles and cannot undergo direct SNAr with 4-bromopyrimidines efficiently. Palladium catalysis is mandatory. We utilize Xantphos as the ligand because its large bite angle suppresses the formation of bis-arylated byproducts, ensuring mono-amination[6][11].

Materials:

-

4-Bromo-6-(p-tolyl)pyrimidine (1.0 equiv, limiting reagent)

-

Aniline derivative (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cs₂CO₃ (1.5 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Procedure:

-

Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-6-(p-tolyl)pyrimidine, the aniline derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Self-Validation: The mixture should appear as a dark purple/brown heterogeneous solid due to the Pd₂(dba)₃.

-

-

Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle and promoting homocoupling of the aniline.

-

-

Solvent Addition: Add anhydrous, sparged 1,4-dioxane via syringe.

-

Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction block to 100 °C and stir vigorously for 8–12 hours.

-

In-Process Monitoring: After 8 hours, sample 5 µL of the reaction, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

-

Self-Validation: The reaction is complete when the starting material mass (m/z ~249/251) is completely consumed, replaced by the product mass. The solution typically turns a deep, clear red or orange.

-

-

Workup & Palladium Scavenging: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and precipitated Pd black. To remove residual soluble palladium (which can interfere with downstream biological assays), treat the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir for 2 hours at 40 °C.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure inhibitor.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality Note: Aliphatic amines (e.g., morpholine, piperazine) are highly nucleophilic. The electron-withdrawing nature of the pyrimidine ring, combined with the excellent leaving group ability of the C4-bromine, allows for direct displacement without transition metals[7][10].

Materials:

-

4-Bromo-6-(p-tolyl)pyrimidine (1.0 equiv)

-

Aliphatic amine (2.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

n-Butanol (0.2 M)

Step-by-Step Procedure:

-

Preparation: In a heavy-walled microwave vial, dissolve 4-bromo-6-(p-tolyl)pyrimidine in n-butanol.

-

Amine Addition: Add the aliphatic amine followed by DIPEA.

-

Causality: DIPEA acts as an acid scavenger to neutralize the hydrobromic acid generated during the reaction, preventing the protonation (and subsequent deactivation) of the remaining nucleophilic amine.

-

-

Heating: Seal the vial and heat conventionally at 90 °C (or via microwave irradiation at 110 °C for 20 minutes).

-

Validation: Monitor by TLC (typically 1:1 Hexanes/EtOAc). The product will appear as a new, lower-Rf spot that is highly UV-active (254 nm).

-

Isolation: Cool the mixture. If the product precipitates upon cooling, isolate directly via vacuum filtration and wash with cold ethanol. Otherwise, remove the solvent in vacuo, partition between dichloromethane and saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via chromatography.

References

-

Song, M., et al. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023)." Archiv der Pharmazie, 2025.12

-

Fabbro, D., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Advances, 2020. 3

-

Sharma, P., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021. 4

-

Wells, C., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, 2021. 2

-

EvitaChem Catalog. "Screening Compounds P45666: 4-Bromo-6-(p-tolyl)pyrimidine." EvitaChem, 2024. 5

-

Benchchem. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry." Benchchem, 2023. 6

-

Magano, J., et al. "The Synthesis of a Novel Inhibitor of B-Raf Kinase." Organic Process Research & Development, 2005. 8

-

Benchchem. "Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols." Benchchem, 2023. 9

-

Zhao, Z., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv, 2024.7

-

Anwar, S., et al. "4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies." Frontiers in Chemistry, 2025. 10

Sources

- 1. pure.dongguk.edu [pure.dongguk.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. evitachem.com [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of bidentate ligands from 4-Bromo-6-(p-tolyl)pyrimidine

An In-Depth Guide to the Synthesis of Bidentate Ligands from 4-Bromo-6-(p-tolyl)pyrimidine: Protocols and Applications

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse therapeutic applications and unique coordination properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of novel bidentate ligands starting from the versatile building block, 4-Bromo-6-(p-tolyl)pyrimidine. By leveraging modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, this precursor can be efficiently transformed into a wide array of ligands with tailored electronic and steric properties. This document delves into the causality behind experimental choices, offers self-validating protocols, and discusses the potential applications of these ligands in catalysis and drug discovery.

Introduction: The Strategic Value of Pyrimidine-Based Bidentate Ligands

Bidentate ligands, molecules capable of binding to a central metal atom through two donor sites, are of paramount importance in coordination chemistry. The geometry and electronic nature of these ligands dictate the stability, reactivity, and catalytic activity of the resulting metal complexes.[3] The pyrimidine ring, an electron-deficient N-heterocycle, is a privileged structure in drug design and a versatile component in ligand synthesis.[4][5][6] Its nitrogen atoms can act as effective coordination sites, and its aromatic system can be readily functionalized.

4-Bromo-6-(p-tolyl)pyrimidine serves as an ideal starting material. The key to its utility lies in the differential reactivity of its functionalities:

-

The C4-Bromo Group: The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition in palladium catalytic cycles, rendering it an excellent handle for cross-coupling reactions.[7][8]

-

The Pyrimidine Nitrogens (N1, N3): These atoms possess lone pairs of electrons, making them available for coordination to a metal center, thus forming the first part of the bidentate chelate.

-

The p-Tolyl Group: This group provides steric bulk and can be used to modulate the solubility and electronic properties of the final ligand.

This guide will focus on transforming the C-Br bond into a second arm of the pincer, incorporating additional donor atoms like nitrogen, phosphorus, or carbon to complete the bidentate scaffold.

Core Synthetic Strategies

The conversion of 4-Bromo-6-(p-tolyl)pyrimidine into a bidentate ligand is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and high yields.[8] Below is a diagram illustrating the primary synthetic pathways.

Caption: Key synthetic routes from 4-Bromo-6-(p-tolyl)pyrimidine.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyrimidine C4 position and another aryl or heteroaryl group.[7][9] This is particularly useful for synthesizing ligands where the second coordinating atom is part of another ring system, such as pyridine or a substituted phenyl group.

Causality: The choice of catalyst, base, and solvent is critical. A palladium catalyst like Pd(PPh₃)₄ is often effective for heteroaryl couplings.[10] The base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9] Microwave irradiation can drastically reduce reaction times from hours to minutes.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

To introduce a nitrogen-based donor group, the Buchwald-Hartwig amination is the premier method.[11] This reaction forms a C-N bond between the pyrimidine and a primary or secondary amine. This allows for the synthesis of ligands with an exocyclic amine linker, which can offer greater conformational flexibility.

Causality: This reaction is highly dependent on the choice of phosphine ligand that stabilizes the palladium catalyst. Bulky, electron-rich ligands like Xantphos or BINAP are often necessary to promote the reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine.[12][13] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as the palladium(0) catalyst is oxygen-sensitive.

Phosphination for P-N Ligand Synthesis

For applications in catalysis, phosphine-containing ligands are highly valuable due to the unique electronic properties of phosphorus. Direct C-P bond formation can be achieved via palladium-catalyzed coupling with a secondary phosphine, such as diphenylphosphine.

Causality: Similar to amination, this reaction requires a suitable palladium catalyst and ligand system. The phosphorus atom's ability to act as a strong σ-donor and π-acceptor makes the resulting N,P-bidentate ligands highly effective in many catalytic transformations.[14]

Experimental Protocols

The following protocols are designed to be self-validating, including steps for purification and suggestions for characterization.

General Experimental Workflow

Caption: A generalized workflow for cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(Pyridin-2-yl)-6-(p-tolyl)pyrimidine.

| Reagents & Materials |

| 4-Bromo-6-(p-tolyl)pyrimidine |

| 2-(Tributylstannyl)pyridine or Pyridin-2-ylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Potassium Carbonate (K₂CO₃) |

| 1,4-Dioxane |

| Deionized Water |

| Ethyl Acetate, Brine |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

| Silica Gel for chromatography |

| 10 mL Microwave Reactor Vial |

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-Bromo-6-(p-tolyl)pyrimidine (0.5 mmol, 1.0 eq.).

-

Add the pyridin-2-ylboronic acid (0.6 mmol, 1.2 eq.) and potassium carbonate (1.5 mmol, 3.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

-

Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing can be achieved by bubbling argon through the solvent for 15-20 minutes.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring.[9] Monitor reaction completion by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 20 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N-(Pyridin-2-yl)-4-(p-tolyl)pyrimidin-2-amine.

| Reagents & Materials |

| 4-Bromo-6-(p-tolyl)pyrimidine |

| 2-Aminopyridine |

| Palladium(II) Acetate [Pd(OAc)₂] |

| Xantphos |

| Sodium tert-butoxide (NaOtBu) |

| Anhydrous Toluene |

| Ethyl Acetate, Brine |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

| Silica Gel for chromatography |

| Schlenk Flask or similar reaction vessel |

Procedure:

-

Add Pd(OAc)₂ (0.02 mmol, 4 mol%) and Xantphos (0.03 mmol, 6 mol%) to a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

Add 5 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the active catalyst.

-

In a separate flask, add 4-Bromo-6-(p-tolyl)pyrimidine (0.5 mmol, 1.0 eq.), 2-aminopyridine (0.6 mmol, 1.2 eq.), and sodium tert-butoxide (0.7 mmol, 1.4 eq.).

-

Evacuate and backfill the flask with inert gas three times.

-

Transfer the prepared catalyst solution to the reagent flask via cannula.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Note: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.

Application Notes

The bidentate ligands synthesized from 4-Bromo-6-(p-tolyl)pyrimidine are not merely chemical curiosities; they are enabling tools for innovation across multiple scientific disciplines.

| Ligand Class | Potential Applications | Rationale & Supporting Evidence |

| Pyrimidyl-Aryl/Heteroaryl | Homogeneous Catalysis, Coordination Polymers | Forms stable palladium complexes that can catalyze Suzuki coupling reactions.[3] The multiple nitrogen sites allow for the construction of extended coordination networks.[15][16][17] |

| Pyrimidyl-Amine | Drug Discovery, C-H Activation Catalysis | The 2-aminopyrimidine motif is a key structural subunit in many biologically active compounds, including kinase inhibitors like Imatinib.[11] These ligands can stabilize high-oxidation-state metal centers required for C-H activation. |

| Pyrimidyl-Phosphine | Asymmetric Catalysis, Cross-Coupling | N,P ligands combine a hard nitrogen donor with a soft phosphorus donor, offering unique electronic properties for fine-tuning catalyst reactivity and selectivity.[3][14] |

| Pyrimidyl-NHC | Robust Catalysis, Medicinal Chemistry | N-Heterocyclic Carbene (NHC) ligands form exceptionally strong bonds to metal centers, leading to highly stable and reusable catalysts.[18][19][20] The pyrimidine-NHC scaffold is being explored for novel metallodrugs. |

Case Study: Kinase Inhibitors in Oncology

Many FDA-approved cancer drugs, such as Gleevec (Imatinib), feature a substituted aminopyrimidine core.[8][11] This scaffold is highly effective at targeting the ATP-binding pocket of kinases. The ligands synthesized via the protocols in this guide, particularly the pyrimidyl-amine class, can serve as direct precursors or key intermediates in the synthesis of novel kinase inhibitors. Their bidentate nature can be exploited to achieve high affinity and selectivity for the target enzyme.[1]

Conclusion

4-Bromo-6-(p-tolyl)pyrimidine is a powerful and versatile platform for the rational design and synthesis of bidentate ligands. Through well-established and reliable palladium-catalyzed cross-coupling reactions, researchers can access a diverse library of N,N', N,C, and N,P ligands. The protocols and insights provided herein are intended to empower scientists in catalysis, materials science, and drug discovery to harness the potential of this valuable chemical scaffold, paving the way for the development of novel catalysts, functional materials, and next-generation therapeutics.

References

- KLUEDO. (n.d.). Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis.

- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.

- American Chemical Society. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.

- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.

- ACS Publications. (2009, March 6). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics.

- ACS Publications. (2010, October 1). NHC Ligands with a Secondary Pyrimidyl Donor for Electron-Rich Palladium(0) Complexes. Organometallics.

- Royal Society of Chemistry. (2015, February 25). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.

- Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.

- Beilstein-Institut. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands.

- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- MDPI. (2024, July 27). Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents.

- ResearchGate. (n.d.). Synthesis of a tetratopic bisphosphine ligand derived from pyrimidine and its incorporation into gold and silver coordination polymers.

- National Science Foundation. (2022, September 9). Synthesis of a tetratopic bisphosphine ligand derived from pyrimidine and its incorporation into gold and silver coordination polymers.

- Thieme. (2006, May 19). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.

- ACS Publications. (n.d.). Synthesis of Some Pyrimidylphosphonates. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC.

- ACS Publications. (2025, October 29). A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines. ACS Catalysis.

- The Open University of Sri Lanka. (n.d.). Coordination Chemistry of Pyrimidyl Ligands.

- MDPI. (2025, December 1). Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability.

- ACS Publications. (2015, September 28). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.

- ACS Publications. (2020, March 30). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics.

- IJNRD. (2025, May). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications.

- ResearchGate. (n.d.). Synthesis of Pyrimidine Based Metal Ligands.

- SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.

- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PeerJ. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C.

- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- National Library of Medicine. (2011, December 15). Synthesis of Some Novel 4-(4-chlorophenyl)-6-p-tolyl-(+)-pyrimidine Derivatives and Their Anticonvulsant Activity. PubMed.

- ACS Publications. (2025, March 18). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.

- MDPI. (2012, July 12). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives.

- ResearchGate. (2012, August 3). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis [kluedo.ub.rptu.de]

- 4. ijnrd.org [ijnrd.org]

- 5. scispace.com [scispace.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. repository.ou.ac.lk [repository.ou.ac.lk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Synthesis of 4-Bromo-6-(p-tolyl)pyrimidine Derivatives: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active compounds, including several approved drugs.[1][2][3] Their prevalence in medicinal chemistry stems from their ability to engage in a wide range of biological interactions, making them privileged structures in drug discovery.[1][3] The strategic functionalization of the pyrimidine ring is a key approach for modulating the pharmacological profile of these molecules. Among the various substituted pyrimidines, 4-bromo-6-(p-tolyl)pyrimidine derivatives have emerged as important intermediates and target molecules in the development of novel therapeutics, including tyrosine kinase inhibitors for anticancer therapy.[4]

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-bromo-6-(p-tolyl)pyrimidine derivatives. The described pathway is designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into potential challenges and optimization strategies.

Synthetic Strategy Overview

The synthesis of 4-bromo-6-(p-tolyl)pyrimidine derivatives can be efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of a pyrimidine core, followed by selective functionalization. A key transformation in this pathway is the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[5][6][7]

The general synthetic approach can be visualized as follows:

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Side Reactions in 4-Bromo-6-(p-tolyl)pyrimidine Cross-Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-6-(p-tolyl)pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction

4-Bromo-6-(p-tolyl)pyrimidine is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira couplings) is often crucial for the synthesis of target molecules. However, the electron-deficient nature of the pyrimidine ring can lead to a range of undesirable side reactions, complicating product purification and reducing yields. This guide is designed to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cross-coupling of 4-Bromo-6-(p-tolyl)pyrimidine?

A1: The most prevalent side reactions include: